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Compound of Interest

Compound Name: Statine

Cat. No.: B554654 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Statin-assoziierte Muskelsymptome (SAMS) sind eine der häufigsten

Nebenwirkungen von Statinen und ein wesentlicher Grund für die Non-Adhärenz der

Patienten. Die Entwicklung relevanter In-vivo-Tiermodelle ist entscheidend für das Verständnis

der zugrunde liegenden pathophysiologischen Mechanismen und für die Erforschung

potenzieller therapeutischer Interventionen. Diese Anwendungsleitlinien beschreiben ein

etabliertes Rattenmodell für Statin-induzierte Myopathie, das durch die orale Verabreichung

von Atorvastatin induziert wird. Es werden detaillierte Protokolle für die Induktion der

Myopathie, die Probenentnahme und die Analysemethoden bereitgestellt.

1. Anwendungsleitlinien

Dieses Tiermodell eignet sich für eine Vielzahl von Forschungsanwendungen, darunter:

Untersuchung der molekularen Mechanismen der Statin-Myotoxizität.

Screening und Bewertung potenzieller Wirkstoffe zur Linderung von SAMS.

Identifizierung und Validierung von Biomarkern für Statin-induzierte Muskelschäden.

Untersuchung des Einflusses von genetischen Faktoren, Alter oder Begleiterkrankungen auf

die Anfälligkeit für SAMS.
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Auswahl des Tiermodells: Am häufigsten werden Ratten (z. B. Sprague-Dawley, Wistar) und

Mäuse verwendet. Ratten bieten den Vorteil einer größeren Gewebemenge für die Analyse.

Die Wahl des Statins kann dessen lipophile (z. B. Simvastatin, Atorvastatin) oder hydrophile (z.

B. Rosuvastatin) Eigenschaften berücksichtigen, die die Gewebeverteilung und das

myotoxische Potenzial beeinflussen können.

Wichtige Überlegungen:

Dosis und Behandlungsdauer: Die Dosis und Dauer der Statin-Behandlung sind

entscheidend für die Induktion einer reproduzierbaren Myopathie. Hohe Dosen über einen

Zeitraum von mehreren Wochen sind in der Regel erforderlich, um signifikante und

messbare muskuläre Veränderungen hervorzurufen.[1]

Fasertyp-Selektivität: Statin-induzierte Myopathie betrifft vorwiegend schnell zuckende

(glykolytische) Muskelfasern (Typ IIB) stärker als langsam zuckende (oxidative) Fasern.[2]

Die Auswahl der zu analysierenden Muskeln sollte dies berücksichtigen (z. B.

Gastrocnemius, Biceps femoris).

Ethische Aspekte: Alle Tierversuche müssen in Übereinstimmung mit den lokalen und

nationalen Tierschutzrichtlinien und nach Genehmigung durch eine Ethikkommission

durchgeführt werden. Das Wohlbefinden der Tiere muss während der gesamten

Studiendauer überwacht werden.

2. Experimentelle Protokolle

Protokoll 2.1: Induktion von Statin-induzierter Myopathie bei Ratten

Dieses Protokoll beschreibt die Induktion von Myopathie durch orale Verabreichung von

Atorvastatin an Sprague-Dawley-Ratten.

Materialien:

Männliche Sprague-Dawley-Ratten (8-10 Wochen alt, 200-250 g)

Atorvastatin-Pulver

Vehikel: 0,5 % Carboxymethylcellulose (CMC) in sterilem Wasser
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Orale Ernährungssonden

Waage

Mörser und Stößel oder Homogenisator

Vorgehensweise:

Akklimatisierung: Die Tiere werden mindestens eine Woche lang unter

Standardbedingungen (12-Stunden-Hell-Dunkel-Zyklus, 22 ± 2 °C, freier Zugang zu Futter

und Wasser) akklimatisiert.

Gruppenzuteilung: Die Ratten werden nach dem Zufallsprinzip in mindestens zwei Gruppen

eingeteilt:

Kontrollgruppe (Vehikel): Erhält täglich das Vehikel (0,5 % CMC).

Statin-Gruppe: Erhält täglich Atorvastatin.

Zubereitung der Atorvastatin-Suspension:

Die Zieldosis für Atorvastatin beträgt 80-100 mg/kg Körpergewicht.[3][4][5]

Die erforderliche Menge Atorvastatin-Pulver wird abgewogen und in einer angemessenen

Menge des 0,5 %igen CMC-Vehikels suspendiert, um eine homogene Suspension zu

erhalten. Die Zubereitung sollte täglich frisch erfolgen.

Verabreichung:

Die Tiere werden täglich gewogen, um die Dosis anzupassen.

Die Atorvastatin-Suspension oder das Vehikel wird einmal täglich über eine orale

Ernährungssonde verabreicht.

Die Behandlungsdauer beträgt in der Regel 14 bis 21 Tage, um eine signifikante

Myopathie zu induzieren.[1][3]
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Überwachung: Die Tiere werden täglich auf Anzeichen von Unwohlsein, Gewichtsverlust

oder Verhaltensänderungen überwacht.

Protokoll 2.2: Probenentnahme und -verarbeitung

Materialien:

Anästhetika (z. B. Isofluran, Ketamin/Xylazin)

Heparinisierte und nicht-heparinisierte Röhrchen für die Blutentnahme

Chirurgische Instrumente

Flüssiger Stickstoff

RNAlater® (optional)

Formalin (10 % gepuffert)

Zentrifuge

Vorgehensweise:

Anästhesie: Am Ende des Behandlungszeitraums werden die Ratten tief anästhesiert.

Blutentnahme: Blut wird durch Herzpunktion entnommen und in heparinisierten Röhrchen

(für Plasma) und nicht-heparinisierten Röhrchen (für Serum) gesammelt.

Die Röhrchen für Serum werden bei Raumtemperatur 30 Minuten lang gerinnen gelassen

und dann bei 3000 x g für 15 Minuten bei 4 °C zentrifugiert.

Die Röhrchen für Plasma werden sofort bei 3000 x g für 15 Minuten bei 4 °C zentrifugiert.

Serum und Plasma werden aliquotiert und bei -80 °C gelagert.

Muskelgewebeentnahme:

Muskeln wie der M. gastrocnemius, M. soleus und M. biceps femoris werden schnell

präpariert.
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Für die biochemische und molekularbiologische Analyse werden die Gewebeproben sofort

in flüssigem Stickstoff schockgefroren und bei -80 °C gelagert. Ein Teil kann in RNAlater®

für die Genexpressionsanalyse eingelegt werden.

Für die histologische Untersuchung werden Gewebeproben in 10 % gepuffertem Formalin

fixiert.

Protokoll 2.3: Analytische Methoden

Biochemische Analyse des Serums:

Kreatinkinase (CK) und Myoglobin: Die Serumspiegel werden mit kommerziell erhältlichen

Kits gemäß den Anweisungen des Herstellers gemessen. Erhöhte Werte sind Indikatoren

für Muskelschäden.[5]

Histopathologische Untersuchung:

Die in Formalin fixierten Muskelgewebe werden in Paraffin eingebettet, geschnitten (5 µm)

und mit Hämatoxylin und Eosin (H&E) gefärbt.

Die Schnitte werden mikroskopisch auf Anzeichen von Myopathie untersucht, wie z. B.

Muskelfasernekrose, Variation der Fasergröße, zentrale Kerne, entzündliche Infiltrate und

Faserdegeneration.[4][6]

Analyse der Mitochondrienfunktion:

ATP-Spiegel im Muskel: Die ATP-Konzentration im Muskelhomogenat wird mit einem

Biolumineszenz-Assay-Kit gemessen. Ein Abfall der ATP-Spiegel deutet auf eine

mitochondriale Dysfunktion hin.[5]

Laktat/Pyruvat-Verhältnis: Die Konzentrationen von Laktat und Pyruvat im Muskelgewebe

werden mit kolorimetrischen oder fluorometrischen Kits bestimmt. Ein erhöhtes Verhältnis

deutet auf eine Beeinträchtigung des oxidativen Stoffwechsels hin.[5]

Molekularbiologische Analyse (qPCR/Western Blot):
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Genexpression: Die Expression von Genen, die an Muskelatrophie beteiligt sind (z. B.

Atrogin-1/MAFbx, MuRF1), wird mittels quantitativer Echtzeit-PCR (qPCR) analysiert.[1]

Proteinexpression: Die Expression und der Phosphorylierungsstatus von

Schlüsselproteinen in Signalwegen wie Akt/mTOR werden mittels Western Blot analysiert.

[5][7]

3. Datenpräsentation

Die folgenden Tabellen fassen typische quantitative Daten aus einem Statin-induzierten

Myopathie-Modell bei Ratten zusammen.

Tabelle 1: Biochemische Serumparameter

Parameter
Kontrollgruppe
(Vehikel)

Atorvastatin (100
mg/kg)

Referenz

Kreatinkinase (CK)

(U/L)
150 ± 25

310 ± 40 (2-facher

Anstieg)
[3][5]

Myoglobin (ng/mL) 50 ± 10
300 ± 50 (6-facher

Anstieg)
[3][5]

Tabelle 2: Parameter der Muskelfunktion und Mitochondrien

Parameter
Kontrollgruppe
(Vehikel)

Atorvastatin (100
mg/kg)

Referenz

ATP-Spiegel im

Muskel (nmol/mg

Protein)

25 ± 3
5 ± 1 (>80%

Abnahme)
[3][5]

Laktat/Pyruvat-

Verhältnis im Muskel
10 ± 2

25 ± 5 (deutlicher

Anstieg)
[3][5]

pAkt-Spiegel im

Muskel (rel.

Expression)

1.0 ± 0.1
0.5 ± 0.08 (>50%

Abnahme)
[3][5]
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Tabelle 3: Histopathologische Befunde im Gastrocnemius-Muskel

Befund
Kontrollgruppe
(Vehikel)

Atorvastatin (80
mg/kg)

Referenz

Muskelfasernekrose Abwesend Vorhanden, multifokal [4]

Entzündliche Infiltrate Minimal Mäßig bis deutlich [6]

Variation der

Fasergröße
Minimal

Deutlich, mit

atrophischen Fasern
[4]

Zentrale Kerne Selten Vermehrt [6]

4. Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die

beteiligten Mechanismen und den experimentellen Arbeitsablauf.
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Abbildung 1: Vereinfachter Signalweg der Statin-induzierten Myopathie.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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